1,1,1,3,8,10,10,10-Octachlorodecane
Overview
Description
1,1,1,3,8,10,10,10-Octachlorodecane is a chlorinated paraffin, a type of persistent organic pollutant. It is characterized by its high chlorine content, which contributes to its stability and resistance to degradation. This compound is used in various industrial applications due to its flame retardant properties and its role as a plasticizer.
Preparation Methods
The synthesis of 1,1,1,3,8,10,10,10-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1,3,8,10,10,10-Octachlorodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated alcohols and acids.
Reduction: Reduction reactions can result in the removal of chlorine atoms, producing less chlorinated hydrocarbons.
Substitution: In the presence of nucleophiles, chlorine atoms can be replaced by other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include various chlorinated derivatives and dechlorinated hydrocarbons.
Scientific Research Applications
1,1,1,3,8,10,10,10-Octachlorodecane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated paraffins in various chemical reactions.
Biology: Research on its toxicity and environmental impact helps in understanding the effects of persistent organic pollutants on ecosystems.
Medicine: Studies on its potential health effects contribute to the development of safety guidelines for handling and exposure.
Industry: Its flame retardant properties make it valuable in the production of fire-resistant materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,8,10,10,10-Octachlorodecane involves its interaction with biological membranes and enzymes. Its high chlorine content allows it to integrate into lipid bilayers, disrupting membrane integrity and function. It can also inhibit enzyme activity by binding to active sites, leading to cellular dysfunction and toxicity.
Comparison with Similar Compounds
1,1,1,3,8,10,10,10-Octachlorodecane can be compared with other chlorinated paraffins, such as:
- 1,1,1,3,9,11,11,11-Octachloroundecane
- 1,1,1,3,10,11-Hexachloroundecane
These compounds share similar properties, such as high chlorine content and stability. this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior.
Properties
IUPAC Name |
1,1,1,3,8,10,10,10-octachlorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl8/c11-7(5-9(13,14)15)3-1-2-4-8(12)6-10(16,17)18/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKDARFGOJVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699600 | |
Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-23-3 | |
Record name | 1,1,1,3,8,10,10,10-Octachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50699600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.